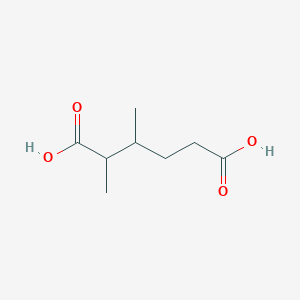
2,3-Dimethylhexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-dimethylhexane using air or oxygen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce smaller carboxylic acids or carbon dioxide and water.
Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alcohols, amines, and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Smaller carboxylic acids, carbon dioxide, and water.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and anhydrides.
Applications De Recherche Scientifique
2,3-Dimethylhexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3-dimethylhexanedioic acid exerts its effects depends on the specific context of its use. In chemical reactions, the carboxyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid: A simpler dicarboxylic acid with a similar structure but without the methyl groups.
2,2-Dimethylhexanedioic acid: Another isomer with methyl groups at different positions.
3,3-Dimethylhexanedioic acid: An isomer with methyl groups on the third carbon atoms.
Uniqueness
2,3-Dimethylhexanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
50986-96-4 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(3-4-7(9)10)6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
XBWDUMFGSLBSGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



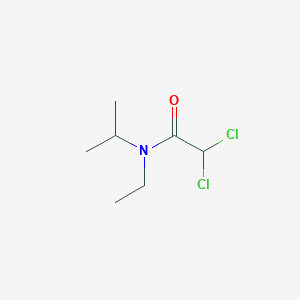
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
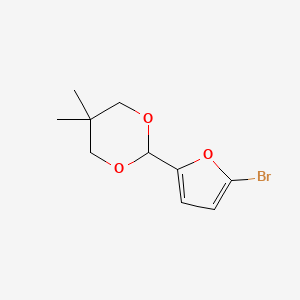
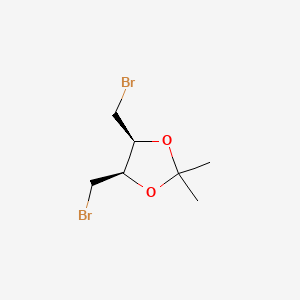


![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
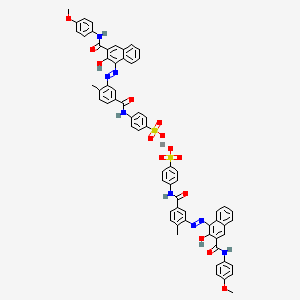
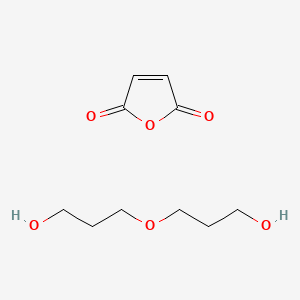
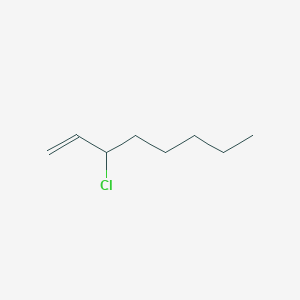
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
